

Spectroscopic Analysis of 1,1-Diphenyl-2-propanol: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Diphenyl-2-propanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,1-Diphenyl-2-propanol**, a key chemical intermediate. The guide details predicted and characteristic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presented in a clear and accessible format. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for **1,1-Diphenyl-2-propanol**. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.3 - 7.1	Multiplet	10H	Aromatic protons (C ₆ H ₅)
~ 4.5	Quartet	1H	CH
~ 2.5	Singlet (broad)	1H	OH
~ 1.2	Doublet	3H	CH ₃

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~ 145	Quaternary	Aromatic C (ipso)
~ 128	Tertiary	Aromatic CH
~ 127	Tertiary	Aromatic CH
~ 126	Tertiary	Aromatic CH
~ 75	Tertiary	CH-OH
~ 55	Quaternary	C(Ph) ₂
~ 23	Primary	CH ₃

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3500 - 3200 (broad)	O-H stretch	Alcohol
3100 - 3000	C-H stretch	Aromatic
3000 - 2850	C-H stretch	Aliphatic
1600, 1495, 1450	C=C stretch	Aromatic Ring
1250 - 1000	C-O stretch	Secondary Alcohol

Mass Spectrometry (MS)

Predicted Mass Spectrum Fragmentation

m/z	Interpretation
212	[M] ⁺ (Molecular Ion)
197	[M - CH ₃] ⁺
194	[M - H ₂ O] ⁺
167	[M - CH ₃ - H ₂ O] ⁺ or [M - C ₂ H ₅ O] ⁺
105	[C ₆ H ₅ CO] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed to ensure high-quality, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of **1,1-Diphenyl-2-propanol**.

- Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Acquire the ^1H spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.
- For the ^{13}C spectrum, acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.
- Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **1,1-Diphenyl-2-propanol** sample directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of **1,1-Diphenyl-2-propanol** in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

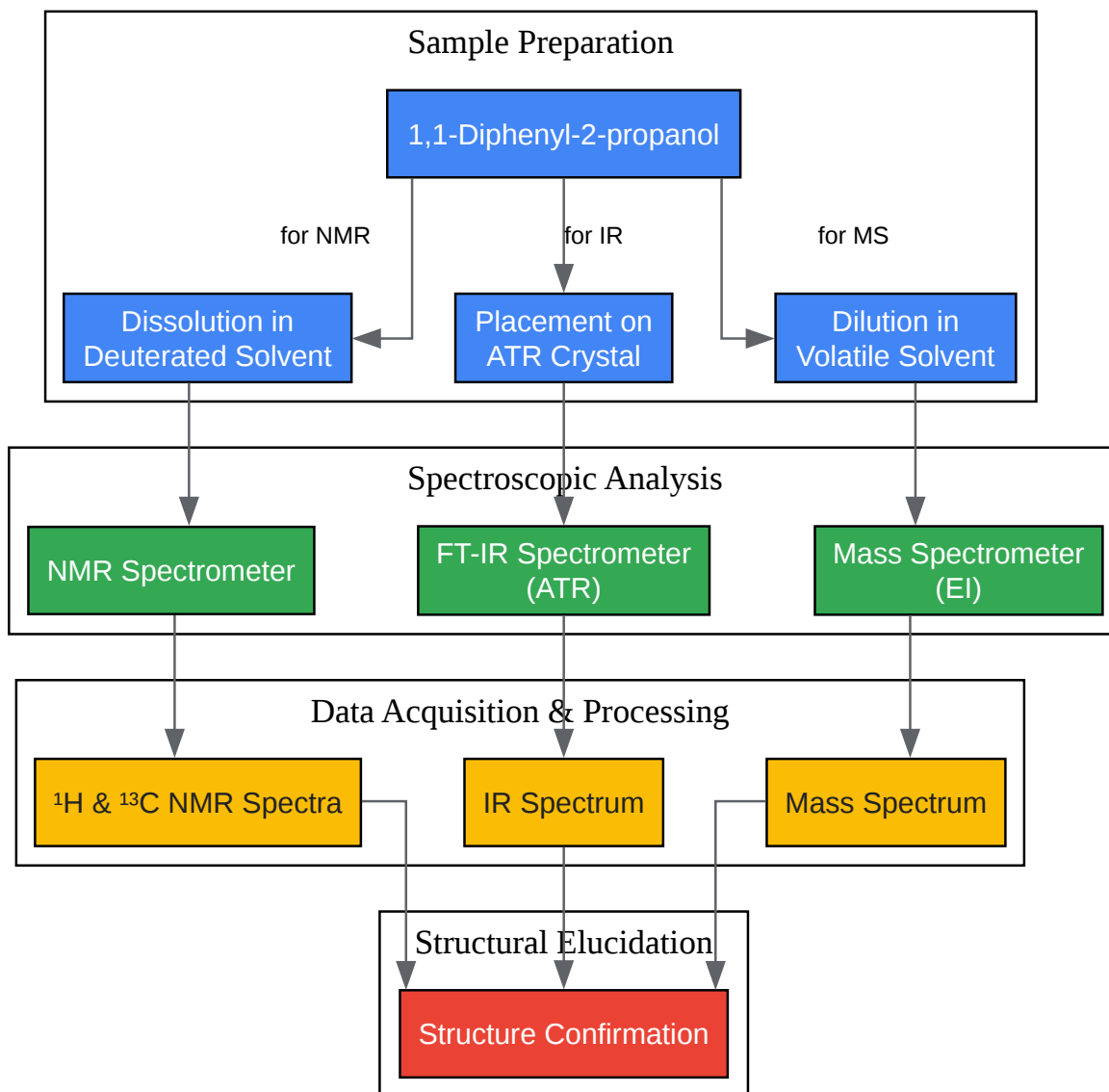
Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- If using a direct insertion probe, the sample is volatilized by heating in the ion source.
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- The resulting ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion at a specific m/z value.
- The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,1-Diphenyl-2-propanol**.



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General workflow for spectroscopic analysis.

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